3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine
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Overview
Description
3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a chemical compound with the molecular formula C13H19N3O4S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Attachment of the Nitrobenzenesulfonyl Group: This step involves the reaction of the piperidine derivative with 4-nitrobenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzenesulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. The nitrobenzenesulfonyl group can interact with specific molecular targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the nitrobenzenesulfonyl group.
4-Nitrobenzenesulfonyl Chloride: Used as a reagent in the synthesis of sulfonyl derivatives.
N-Ethylpiperidine: Lacks the nitrobenzenesulfonyl group but has a similar piperidine core.
Uniqueness
3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is unique due to the presence of both the ethyl and nitrobenzenesulfonyl groups. These functional groups confer specific chemical properties and reactivity, making it valuable for targeted research applications.
Properties
IUPAC Name |
3-ethyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-2-10-9-15(8-7-13(10)14)21(19,20)12-5-3-11(4-6-12)16(17)18/h3-6,10,13H,2,7-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOBRWARCISHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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